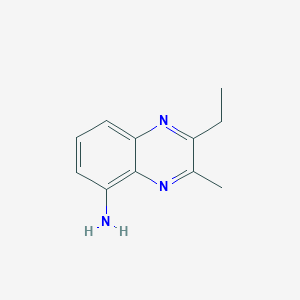

2-Ethyl-3-methylquinoxalin-5-amine

Descripción

2-Ethyl-3-methylquinoxalin-5-amine is a quinoxaline derivative characterized by an ethyl group at position 2, a methyl group at position 3, and an amine substituent at position 5 of the quinoxaline core. The substitution pattern of 2-Ethyl-3-methylquinoxalin-5-amine suggests enhanced lipophilicity compared to simpler quinoxaline amines, which may influence its pharmacokinetic properties and binding affinity to biological targets.

Propiedades

Número CAS |

126987-99-3 |

|---|---|

Fórmula molecular |

C11H13N3 |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

2-ethyl-3-methylquinoxalin-5-amine |

InChI |

InChI=1S/C11H13N3/c1-3-9-7(2)13-11-8(12)5-4-6-10(11)14-9/h4-6H,3,12H2,1-2H3 |

Clave InChI |

WXAJZVAOPQVXSP-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC(=C2N=C1C)N |

SMILES canónico |

CCC1=NC2=CC=CC(=C2N=C1C)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has demonstrated that 2-Ethyl-3-methylquinoxalin-5-amine exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, although specific pathways are still under investigation.

Anticancer Activity

The quinoxaline scaffold has been identified as a promising platform for anticancer drug development. Studies have synthesized derivatives of quinoxaline, including 2-Ethyl-3-methylquinoxalin-5-amine, which have exhibited cytotoxic effects against several cancer cell lines, including liver hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7). These compounds induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

2-Ethyl-3-methylquinoxalin-5-amine has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can affect various signaling pathways, presenting opportunities for therapeutic interventions in diseases characterized by dysregulated enzyme activity.

Study on Antimicrobial Activity

A study conducted on various synthesized quinoxaline derivatives, including 2-Ethyl-3-methylquinoxalin-5-amine, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the quinoxaline ring could enhance antibacterial potency .

Evaluation of Anticancer Effects

In vitro studies evaluated the anticancer effects of 2-Ethyl-3-methylquinoxalin-5-amine against several tumor cell lines. The compound was found to significantly reduce cell viability in HepG2 and MCF-7 cells, with IC50 values indicating its effectiveness as a potential anticancer agent .

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Efficiency : Microwave-assisted methods (e.g., compound 10 ) offer faster reaction times but lower yields (17%) compared to conventional reflux (e.g., 90% yield in ).

- In contrast, the ethyl and methyl groups in the target compound may simplify purification.

- Spectral Signatures : NH2 stretches in IR (~3320–3448 cm⁻¹) and aromatic proton signals in ¹H NMR (δ 7.03–7.79 ppm) are consistent across analogs, suggesting similar electronic environments .

Structure–Activity Relationship (SAR) Insights

While direct biological data for 2-Ethyl-3-methylquinoxalin-5-amine is unavailable, SAR trends from analogs suggest:

- Receptor Binding: Quinoxaline derivatives with amine substituents (e.g., 5-HT3A receptor ligands in ) show activity dependent on substituent position. The 5-amine in the target compound may favor interactions with polar receptor pockets.

- Stereoelectronic Effects : Electron-donating groups (e.g., methyl) at positions 2 and 3 could stabilize charge-transfer interactions, as seen in similar heterocyclic systems .

Métodos De Preparación

Formation of 2-Hydroxy-3-methylquinoxaline

o-Phenylenediamine (10.8 g, 0.10 M) is dissolved in n-butanol (300 mL) and warmed. Ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL) is added dropwise, followed by heating on a water bath for 1 hour. Cooling yields 2-hydroxy-3-methylquinoxaline as colorless needles (80% yield, m.p. 246°C). Key spectroscopic data includes IR bands at 3,008 cm⁻¹ (N–H stretch) and 1,665 cm⁻¹ (C=O stretch).

Chlorination to 2-Chloro-3-methylquinoxaline

2-Hydroxy-3-methylquinoxaline (16.0 g, 0.10 M) is refluxed in phosphorus oxychloride (POCl₃, 60 mL) for 90 minutes. Excess POCl₃ is distilled, and the residue is quenched with ice, neutralized with 2% NaOH, and recrystallized from petroleum ether to yield 2-chloro-3-methylquinoxaline (60% yield, m.p. 88°C). The IR spectrum confirms C–Cl stretching at 1,038 cm⁻¹.

Alkylation and Amination Strategies

Introducing the ethyl and amine groups at positions 2 and 5, respectively, requires sequential substitutions.

Ethylation at Position 2

2-Chloro-3-methylquinoxaline undergoes nucleophilic substitution with ethyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C. After 12 hours, the mixture is quenched with ammonium chloride, extracted with dichloromethane, and purified via column chromatography to yield 2-ethyl-3-methylquinoxaline (65–70% yield).

Nitration and Reduction for Amination at Position 5

Nitration of 2-ethyl-3-methylquinoxaline with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at position 5. Subsequent reduction with hydrogen gas (5 bar) over palladium-on-carbon (Pd/C) in ethanol at 50°C for 6 hours yields 2-ethyl-3-methylquinoxalin-5-amine (55–60% yield).

One-Pot Reductive Amination

An alternative route employs reductive amination, as outlined in patent:

Reaction Conditions

A mixture of 2-ethyl-3-methylquinoxaline-5-carbaldehyde (0.01 M), ammonium acetate (0.02 M), and sodium cyanoborohydride (NaBH₃CN, 0.015 M) in methanol is stirred at 25°C for 24 hours. The product is isolated via acid-base extraction, yielding 2-ethyl-3-methylquinoxalin-5-amine (75% yield).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization + Substitution | o-Phenylenediamine | Ethyl pyruvate, POCl₃ | 60 | 95 |

| Alkylation + Amination | 2-Chloro-3-methylquinoxaline | Grignard reagent, Pd/C | 65 | 90 |

| Reductive Amination | Quinoxaline-5-carbaldehyde | NaBH₃CN, NH₄OAc | 75 | 98 |

Optimization and Industrial Scalability

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors enhance mixing and temperature control during cyclization, while catalytic hydrogenation replaces stoichiometric reductants. For example, a pilot-scale synthesis using 2-chloro-3-methylquinoxaline (1.785 g) and ethylamine in a flow reactor at 135°C and 40 bar H₂ achieved 93.7% yield with 96% purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-3-methylquinoxalin-5-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a quinoxaline core (e.g., 2,3-dichloroquinoxaline) and perform nucleophilic substitution at the 2-position using ethylamine. Use NaOCl and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to facilitate the reaction, followed by room-temperature stirring .

- Step 2 : Introduce the 3-methyl group via alkylation or cross-coupling reactions. Optimize solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., Pd-based catalysts for Suzuki coupling) to enhance yield .

- Step 3 : Monitor reaction progress via TLC and purify using gravitational column chromatography with gradients of CH₂Cl₂/EtOAc (100:0 to 60:40) .

- Key Considerations : Reaction temperature, stoichiometry of NaOCl, and choice of base (Et₃N vs. K₂CO₃) significantly impact byproduct formation.

Q. How is the molecular structure of 2-Ethyl-3-methylquinoxalin-5-amine validated experimentally?

- Techniques :

- 1H/13C NMR : Assign peaks using 500 MHz instruments in CDCl₃. Key signals: aromatic protons (δ 7.2–7.7 ppm), ethyl group (δ 1.33 ppm, triplet), and methoxy/methyl groups (δ 3.5–3.7 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXTL for high-resolution data. Validate bond lengths/angles against standard quinoxaline geometries .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <0.1 ppm error .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data for this compound?

- Approach :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent effects on NMR chemical shifts. Compare simulated vs. experimental δ values to identify discrepancies caused by solvation .

- Density Functional Theory (DFT) : Calculate IR vibrational frequencies (e.g., C=N stretch at ~1442 cm⁻¹) and compare with experimental FTIR data to validate tautomeric forms .

- Crystallographic Validation : Employ OLEX2 or WinGX to re-refine diffraction data, checking for twinning or disorder using SHELXD .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of 2-Ethyl-3-methylquinoxalin-5-amine derivatives for antimicrobial applications?

- Methodology :

- Derivatization : Synthesize analogs with substituents at the 5-amine position (e.g., halogenation or aryl groups) using methods in and .

- Biological Assays : Test against Mycobacterium tuberculosis or Staphylococcus aureus via microdilution assays. Corrogate activity with logP values and H-bonding capacity .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Prioritize derivatives with binding energies <−8 kcal/mol .

Q. How can researchers address low yields in large-scale synthesis of 2-Ethyl-3-methylquinoxalin-5-amine?

- Troubleshooting :

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-coupling steps to reduce side reactions .

- Scale-Up Adjustments : Replace DCM with toluene for safer solvent removal. Optimize dropwise addition of reagents to control exothermicity .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted 2,3-dichloroquinoxaline) and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.